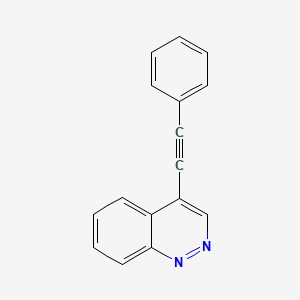

4-(Phenylethynyl)cinnoline

CAS No.:

Cat. No.: VC15952828

Molecular Formula: C16H10N2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N2 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 4-(2-phenylethynyl)cinnoline |

| Standard InChI | InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H |

| Standard InChI Key | KKMUVYCJIGMQEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(Phenylethynyl)cinnoline possesses the IUPAC name 4-(2-phenylethynyl)cinnoline and the canonical SMILES C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀N₂ |

| Molecular Weight | 230.26 g/mol |

| InChI Key | KKMUVYCJIGMQEX-UHFFFAOYSA-N |

| PubChem CID | 73555110 |

The planar cinnoline system enables π-stacking interactions, while the phenylethynyl group enhances hydrophobic binding to biological targets . X-ray crystallography of analogous terphenyl derivatives confirms that ethynyl linkages preserve aromatic conjugation, a feature critical for maintaining bioactivity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for ethynyl protons (δ 3.1–3.3 ppm) and cinnoline aromatic protons (δ 7.2–8.1 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 230.1, consistent with the molecular formula.

Synthetic Methodologies

Widman–Stoermer Synthesis

The Widman–Stoermer method involves cyclization of o-aminobenzaldehyde derivatives with nitrous acid to form cinnoline cores. For 4-(Phenylethynyl)cinnoline, subsequent Sonogashira coupling introduces the phenylethynyl group:

-

Cinnoline Core Formation:

-

Palladium-Catalyzed Coupling:

Yields exceed 85% under optimized conditions (50°C, 12 h) .

Borsche Cinnoline Synthesis

Alternative routes employ the Borsche synthesis, which cyclizes arylhydrazones with phosphoryl chloride. While less common for ethynyl derivatives, this method offers scalability for gram-scale production.

Biological Activity and Mechanisms

Antiproliferative Effects

Fluorinated analogs of 4-(Phenylethynyl)cinnoline demonstrate potent activity against colorectal cancer (LS174T) cells, with IC₅₀ values <1 μM . Key mechanisms include:

-

MAT2A Inhibition: Binding to the catalytic site of methionine S-adenosyltransferase-2, reducing S-adenosylmethionine (SAM) levels .

-

Cell Cycle Arrest: Downregulation of cyclin D1 and upregulation of p21, inducing G₁-phase arrest .

Selectivity and Toxicity Profiles

Compared to 5-fluorouracil, 4-(Phenylethynyl)cinnoline derivatives exhibit superior selectivity for cancer cells over normal fibroblasts (HEL 299) . Toxicity assays show no hERG channel activation, minimizing cardiac risks .

Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:

-

Prodrug Design: Phosphonooxymethyl derivatives to enhance bioavailability.

-

Nanoformulations: Liposomal encapsulation for targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume